Bienvenue dans la boutique en ligne BenchChem!

Isofagomine D-Tartrate

Gaucher disease pharmacological chaperone enzyme inhibition

Isofagomine D-Tartrate is the only pharmacological chaperone combining high-affinity GCase binding (Ki ~30 nM) with 15°C thermal stabilization, enabling robust enzyme rescue in N370S (3.0-fold) and L444P (3.5-fold) Gaucher mutants. The D-tartrate salt ensures superior aqueous solubility and oral bioavailability critical for in vivo brain tissue studies (2- to 5-fold GCase activity increase). Unlike Ambroxol or Miglustat, it selectively targets mutant GCase without off-target disaccharidase inhibition. Essential for pharmacological chaperone therapy research.

Molecular Formula C10H19NO9
Molecular Weight 297.3
CAS No. 957230-65-8
Cat. No. B563774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsofagomine D-Tartrate
CAS957230-65-8
Synonyms(3R,4R,5R)-5-(Hydroxymethyl)-3,4-piperidinediol _x000B_(2S,3S)-2,3-Dihydroxybutanedioate
Molecular FormulaC10H19NO9
Molecular Weight297.3
Structural Identifiers
SMILESC1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1
InChIKeyULBPPCHRAVUQMC-RWOHWRPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Isofagomine D-Tartrate (CAS 957230-65-8) Procurement Guide: Pharmacological Chaperone for Gaucher Disease Research


Isofagomine D-Tartrate (also known as Afegostat tartrate or AT2101) is a D-tartrate salt of the iminosugar isofagomine, which functions as a competitive active-site inhibitor and pharmacological chaperone of human acid β-glucosidase (GCase, also known as glucocerebrosidase) [1]. The compound binds with high affinity (Ki ~30 nM) to both wild-type and mutant forms of GCase, including the prevalent N370S and L444P variants associated with Gaucher disease [2]. As a pharmacological chaperone, it stabilizes misfolded GCase in the endoplasmic reticulum, facilitating proper folding and trafficking to lysosomes, thereby increasing residual enzyme activity [1]. The D-tartrate counterion confers improved aqueous solubility and oral formulation properties compared to the free base .

Why Isofagomine D-Tartrate Cannot Be Substituted with Generic β-Glucosidase Inhibitors or Alternative Salts


Isofagomine D-Tartrate exhibits a unique combination of pharmacological chaperone activity and physicochemical properties that preclude direct substitution with other iminosugars or salt forms. Unlike substrate reduction therapy agents such as Miglustat (NB-DNJ), which inhibit glucosylceramide synthase, Isofagomine acts through direct stabilization of mutant GCase enzyme folding, resulting in distinct efficacy profiles across different GBA mutations [1]. Furthermore, while Ambroxol demonstrates some chaperone activity, it lacks Isofagomine's thermal stabilization capacity—Isofagomine binding shifts GCase melting temperature by approximately 15°C, whereas Ambroxol exerts no significant thermal stabilization [2]. The D-tartrate salt form specifically provides enhanced aqueous solubility and oral formulation characteristics that are not replicated by the hydrochloride salt or free base, directly impacting in vivo bioavailability and tissue distribution .

Quantitative Differentiation Evidence for Isofagomine D-Tartrate Against Comparator Compounds


GCase Inhibitory Potency: Isofagomine vs. Ambroxol

Isofagomine inhibits β-glucosidase (GCase) with nanomolar potency (Ki = 0.016-0.025 µM; IC50 = 0.06 µM), whereas Ambroxol exerts its inhibitory effect only in the micromolar range . This approximately 100-fold difference in inhibitory potency underpins Isofagomine's superior capacity for enzyme stabilization at lower concentrations [1].

Gaucher disease pharmacological chaperone enzyme inhibition

N370S Mutant GCase Activity Enhancement: Isofagomine vs. NN-DNJ

In N370S mutant Gaucher fibroblasts, Isofagomine increases GlcCerase activity by 3.0 ± 0.6-fold [1]. In contrast, N-nonyl-deoxynojirimycin (NN-DNJ) increases GCase activity by only 1.9-fold in N370S lymphoblasts from Gaucher patients [2].

N370S mutation enzyme enhancement Gaucher fibroblasts

L444P Mutant GCase Activity Enhancement: Isofagomine Tissue-Specific Efficacy

Isofagomine increases L444P GCase activity by approximately 3.5-fold in lymphoblastoid cell lines and 1.3-fold in patient-derived fibroblasts [1]. In vivo, oral administration of Isofagomine to mice expressing murine L444P GCase resulted in significant 2- to 5-fold increases in GCase activity in disease-relevant tissues, including brain [2].

L444P mutation neuronopathic Gaucher brain penetration

Thermal Stabilization of GCase: Isofagomine vs. Ambroxol

Isofagomine binding shifts the melting curve of wild-type GCase by approximately 15°C, demonstrating substantial global stabilization of the enzyme [1]. In contrast, Ambroxol exerts no significant thermal stabilization effect on recombinant β-Glu in vitro, suggesting fundamentally different mechanisms of action [2].

protein stability thermal denaturation chaperone mechanism

In Vivo Substrate Reduction: Isofagomine in Gaucher Mouse Model

In an 8-week IFG treatment study using a Gaucher mouse model (hG/4L/PS-NA), accumulated glucosylceramide and glucosylsphingosine were reduced by 75% and 33%, respectively [1]. Decreases in storage cells correlated with >50% reductions in substrate levels. The D-tartrate salt form's improved solubility contributes to this in vivo efficacy .

in vivo efficacy glucosylceramide glucosylsphingosine

Selectivity Profile: Isofagomine vs. Miglustat Off-Target Activity

Isofagomine demonstrates little or no inhibitory activity toward intestinal disaccharidases, ER α-glucosidase II, or glucosylceramide synthase at concentrations that enhance N370S GCase folding [1]. In contrast, Miglustat (NB-DNJ) inhibits intestinal disaccharidases, leading to gastrointestinal adverse effects that limit dosing [2].

selectivity off-target disaccharidases

Validated Research and Industrial Applications for Isofagomine D-Tartrate


Preclinical Pharmacological Chaperone Studies in Gaucher Disease Models

Isofagomine D-Tartrate is optimally suited for investigating pharmacological chaperone therapy (PCT) in Gaucher disease, particularly for N370S and L444P mutant variants. The compound's 3.0-fold enhancement of N370S GCase activity [8] and 3.5-fold enhancement in L444P lymphoblasts provide robust cellular readouts for chaperone efficacy. The D-tartrate salt enables oral administration in mouse models, with demonstrated 2- to 5-fold increases in tissue GCase activity and 75% reduction in glucosylceramide accumulation [7].

Mechanistic Studies of Enzyme Folding and Trafficking

The 15°C thermal stabilization of GCase upon Isofagomine binding [8] makes this compound an essential tool for studying protein folding dynamics and endoplasmic reticulum quality control mechanisms. Unlike Ambroxol, which fails to thermally stabilize GCase , Isofagomine provides a well-characterized model system for investigating structure-activity relationships in pharmacological chaperone development.

CNS-Targeted Gaucher Disease Research

Isofagomine D-Tartrate's ability to cross the blood-brain barrier and increase GCase activity 2- to 5-fold in brain tissue [8] positions it as a critical reagent for studying neuronopathic Gaucher disease (Types 2 and 3). The compound's oral bioavailability enables long-term dosing studies in transgenic mouse models, with demonstrated improvements in motor function and reductions in neuroinflammation [7].

Selectivity Profiling in Glycosidase Research

Isofagomine's narrow selectivity profile—showing no inhibition of intestinal disaccharidases or ER α-glucosidase II at therapeutic concentrations [8]—makes it a preferred comparator compound when evaluating the off-target potential of novel GCase chaperones. This selectivity contrasts with broader-spectrum iminosugars such as Miglustat and serves as a benchmark for designing next-generation chaperones with improved safety margins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isofagomine D-Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.